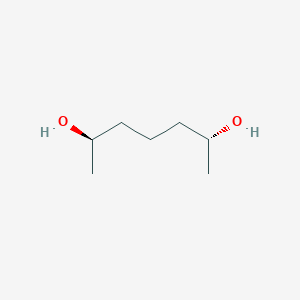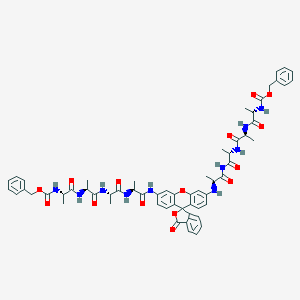![molecular formula C9H8N2O B123494 6-Acetylpyrrolo[1,2-a]pyrazine CAS No. 158945-84-7](/img/structure/B123494.png)
6-Acetylpyrrolo[1,2-a]pyrazine
Vue d'ensemble
Description
6-Acetylpyrrolo[1,2-a]pyrazine is a heterocyclic compound that has recently gained attention in the scientific community due to its potential applications in various fields. This molecule is composed of a pyrrole and pyrazine ring, which gives it unique chemical properties.
Mécanisme D'action
The mechanism of action of 6-Acetylpyrrolo[1,2-a]pyrazine is not yet fully understood. However, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. This inhibition leads to a decrease in inflammation and a reduction in the symptoms associated with inflammatory diseases.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This leads to a reduction in oxidative stress and an improvement in cellular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Acetylpyrrolo[1,2-a]pyrazine in lab experiments is its ability to reduce inflammation. This makes it an ideal compound to use in studies that involve inflammatory diseases. However, one of the limitations of using this compound is its high cost. It is also difficult to synthesize, which can make it challenging to obtain in large quantities.
Orientations Futures
There are several future directions for the study of 6-Acetylpyrrolo[1,2-a]pyrazine. One area of research is to investigate its potential as a treatment for other diseases such as cancer and neurodegenerative diseases. Another area of research is to develop more efficient and cost-effective methods for synthesizing this compound. Additionally, researchers can investigate the potential of this compound as a therapeutic agent for other inflammatory diseases.
Conclusion
In conclusion, this compound is a heterocyclic compound with potential applications in various fields. Its anti-inflammatory properties make it an ideal compound to use in studies that involve inflammatory diseases. Although its mechanism of action is not yet fully understood, studies have shown that it works by inhibiting the production of pro-inflammatory cytokines. There are several future directions for the study of this compound, including investigating its potential as a treatment for other diseases and developing more efficient methods for synthesizing it.
Applications De Recherche Scientifique
6-Acetylpyrrolo[1,2-a]pyrazine has been the subject of numerous studies due to its potential applications in various fields. One of the most promising applications of this molecule is in the field of medicine. Studies have shown that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis and colitis.
Propriétés
Numéro CAS |
158945-84-7 |
|---|---|
Formule moléculaire |
C9H8N2O |
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
1-pyrrolo[1,2-a]pyrazin-6-ylethanone |
InChI |
InChI=1S/C9H8N2O/c1-7(12)9-3-2-8-6-10-4-5-11(8)9/h2-6H,1H3 |
Clé InChI |
QYDJEOIVYPUICD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C2N1C=CN=C2 |
SMILES canonique |
CC(=O)C1=CC=C2N1C=CN=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

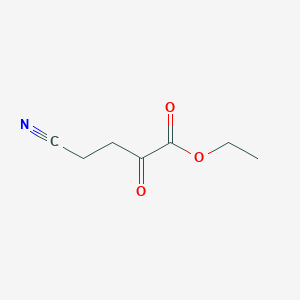
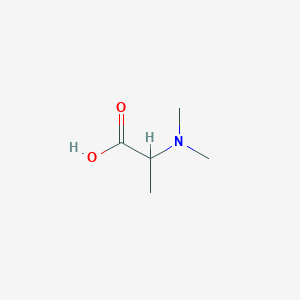


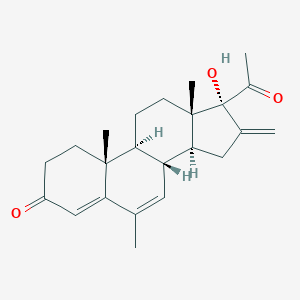
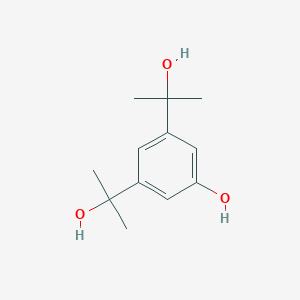


![Octahydro-1H-cyclopenta[b]pyrazine](/img/structure/B123427.png)
![Methyl 1-[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxylate](/img/structure/B123429.png)

